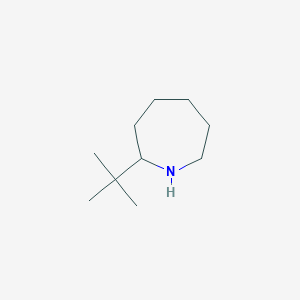

2-Tert-butylazepane

説明

2-Tert-butylazepane (CAS No. 383129-05-3) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol . Structurally, it consists of a seven-membered azepane ring substituted at the second carbon with a tert-butyl group (-C(CH₃)₃). The compound’s rigid tertiary alkyl group enhances conformational stability, making it a valuable scaffold for studying steric effects in catalysis or drug design .

特性

IUPAC Name |

2-tert-butylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)9-7-5-4-6-8-11-9/h9,11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMDCKSILGQMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a tert-butyl halide in the presence of a base. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-100°C) are usually sufficient.

Solvent: Common solvents include ethanol or other polar solvents.

Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-tert-butylazepane may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .

化学反応の分析

Types of Reactions

2-Tert-butylazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

科学的研究の応用

2-Tert-butylazepane has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-tert-butylazepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Structural Analogues and Key Differences

The following table summarizes critical differences between 2-tert-butylazepane and related azepane/piperidine derivatives:

Key Observations :

Reactivity and Stability

- Steric Hindrance : The tert-butyl group in 2-tert-butylazepane impedes nucleophilic attacks at the nitrogen center, unlike unsubstituted azepane or piperidine derivatives. This property is advantageous in designing stable ligands for transition-metal catalysis .

- Basicity : Piperidine (pKa ~11.3) and pyrrolidine (pKa ~11.3) exhibit higher basicity than azepane derivatives due to smaller ring sizes and greater nitrogen lone pair availability. 2-Tert-butylazepane’s basicity is likely reduced due to steric shielding of the nitrogen atom .

生物活性

2-Tert-butylazepane is a cyclic amine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with 2-tert-butylazepane, including its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

2-Tert-butylazepane is characterized by a seven-membered ring containing a nitrogen atom and a tert-butyl group. Its chemical formula is with a molecular weight of approximately 171.28 g/mol. The presence of the bulky tert-butyl group can influence the compound's lipophilicity and metabolic stability, factors that are critical in drug design and efficacy.

Pharmacological Effects

Research has indicated that azepane derivatives can exhibit diverse pharmacological effects, including:

- Antiviral Activity : Some studies suggest that azepane derivatives may inhibit viral replication by interfering with viral entry mechanisms.

- Neuropharmacological Effects : Given the nitrogen-containing structure, there is potential for central nervous system activity, although specific data on 2-tert-butylazepane remains sparse.

Case Study: Inhibition of HIV-1

A study evaluating compounds similar to 2-tert-butylazepane demonstrated that certain azepane derivatives could inhibit HIV-1 mediated cell-cell fusion and replication. The compounds were screened for their ability to disrupt the gp41 six-helix bundle formation, crucial for viral entry into host cells. The results indicated that certain structural modifications could enhance inhibitory potency .

| Compound | IC50 (μM) for gp41 Inhibition | IC50 (μM) for Cell-Cell Fusion | CC50 (μM) |

|---|---|---|---|

| 2D6 | 47.34 ± 2.72 | 15.3 ± 1.2 | >35 |

| 1004 | 42.32 ± 6.99 | 40.5 ± 1.2 | 40.5 |

This table illustrates the potency of selected compounds, highlighting the significance of structural features in determining biological activity.

Research Findings on Structural Modifications

Further investigations into the structure-activity relationships (SAR) of azepanes have revealed that modifications at the nitrogen position or variations in substituents can significantly alter biological properties. For instance, replacing the tert-butyl group with other alkyl or aryl groups may enhance metabolic stability while maintaining or improving biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。